TCO-PEG3-NHS ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

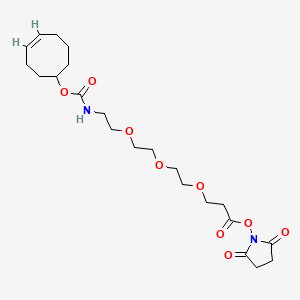

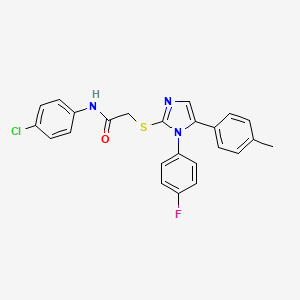

TCO-PEG3-NHS ester is a PEG linker containing a TCO moiety and a NHS ester . The hydrophilic PEG spacer increases water-solubility and decreases steric hindrance during ligation . This reagent can be used to label antibodies, proteins, and other primary amine-containing macromolecules with TCO moiety .

Synthesis Analysis

TCO-PEG3-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis

The molecular formula of TCO-PEG3-NHS ester is C22H34N2O9 . It has a molecular weight of 470.5 g/mol .Chemical Reactions Analysis

TCO-PEG3-NHS ester can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis

TCO-PEG3-NHS ester has a molecular weight of 470.5 g/mol . It is soluble in DMSO, DCM, and DMF . It should be stored at -20°C .科学的研究の応用

Bioconjugation

TCO-PEG3-NHS ester is widely used in bioconjugation processes. The NHS ester moiety reacts with primary amines on proteins or antibodies, forming stable amide bonds. This reaction is pivotal for attaching the TCO moiety to biomolecules, enabling subsequent bioorthogonal ligation with tetrazine-modified entities .

Drug Delivery Systems

In the realm of drug delivery , TCO-PEG3-NHS ester can be utilized to modify drug molecules or construct drug carriers. The PEG spacer enhances solubility and biocompatibility, while the TCO group allows for site-specific attachment or release of therapeutic agents through click chemistry .

Diagnostic Imaging

For diagnostic imaging , TCO-PEG3-NHS ester can conjugate imaging agents to targeting molecules. The rapid click reaction with tetrazines is particularly useful in live-cell or in vivo imaging, providing a means to track the distribution and accumulation of contrast agents .

Surface Modification

The compound is instrumental in surface modification of materials like nanoparticles or microarrays. The PEG3 spacer reduces steric hindrance, facilitating the presentation of the TCO group on surfaces for further functionalization or binding studies .

Therapeutic Agent Development

In therapeutic agent development , TCO-PEG3-NHS ester aids in the synthesis of prodrugs or the construction of drug conjugates. The TCO moiety can be used to trigger drug release in response to specific stimuli or to target the drug to certain biological markers .

Protein Engineering

Protein engineering: benefits from TCO-PEG3-NHS ester by enabling the introduction of TCO groups into proteins. This modification can be used to study protein interactions, dynamics, and structures through subsequent click chemistry-based labeling .

Biomaterials Research

In biomaterials research , the compound is used to create hydrogels or other polymeric structures with clickable TCO groups. These materials can then be cross-linked or modified post-polymerization to introduce additional functionalities .

Cell and Tissue Labeling

Lastly, TCO-PEG3-NHS ester is employed in cell and tissue labeling . By conjugating the TCO moiety to biomolecules that target specific cell types or tissues, researchers can label and visualize biological processes without interfering with normal function .

作用機序

Target of Action

TCO-PEG3-NHS Ester is primarily used to label antibodies, proteins, and other primary amine-containing macromolecules with a TCO moiety . The primary targets of this compound are therefore these macromolecules, which play a crucial role in various biological processes, including immune response, signal transduction, and cellular function .

Mode of Action

The TCO-PEG3-NHS Ester compound contains a TCO moiety and a NHS ester. The NHS ester group reacts with primary amines at physiological pH, forming stable amide bonds . This allows the TCO moiety to be covalently attached to the target macromolecules . The hydrophilic PEG spacer in the compound increases water-solubility and decreases steric hindrance during ligation .

Biochemical Pathways

TCO-PEG3-NHS Ester is a PEG-based PROTAC linker used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules designed to degrade target proteins via the ubiquitin-proteasome system . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The action of TCO-PEG3-NHS Ester thus affects the ubiquitin-proteasome pathway and its downstream effects, which include the degradation of target proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase water-solubility , which could potentially enhance its absorption and distribution in the body.

Result of Action

The primary result of the action of TCO-PEG3-NHS Ester is the labeling of target macromolecules with a TCO moiety . This enables the subsequent attachment of other molecules or compounds for various purposes, such as the creation of PROTACs . At the molecular and cellular level, this can lead to the degradation of specific target proteins, altering cellular functions and potentially influencing disease states .

Action Environment

The action of TCO-PEG3-NHS Ester can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the NHS ester group . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature and the presence of other reactive substances.

将来の方向性

TCO-PEG3-NHS ester is a promising reagent for research purposes . It can be used to label antibodies, proteins, and other primary amine-containing macromolecules with TCO moiety . This opens up possibilities for its use in various research fields, including the development of new drugs and therapies .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O9/c25-19-8-9-20(26)24(19)33-21(27)10-12-29-14-16-31-17-15-30-13-11-23-22(28)32-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17H2,(H,23,28)/b2-1- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPWLRIVXKTLNU-UPHRSURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TCO-PEG3-NHS ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2971921.png)

![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B2971927.png)

![1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2971932.png)

![Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate](/img/structure/B2971933.png)

![4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2971941.png)

![ethyl 4-{2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate](/img/structure/B2971943.png)